molecular formula C26H22FN5OS B2618092 N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946236-24-4

N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2618092
CAS No.: 946236-24-4
M. Wt: 471.55
InChI Key: BUXRBMZQYQQSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-thioacetamide derivative widely studied for its role as an agonist of the insect olfactory co-receptor (Orco). This compound, often abbreviated in literature as VUAA-1 , activates Orco-dependent ion channels, which are critical for insect olfaction. Its structure features a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl group at position 5, and a thioacetamide side chain linked to a 4-ethylphenyl group. This configuration enables strong interactions with Orco, making it a key tool for studying insect behavior and developing vector-control agents .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c1-2-17-7-11-19(12-8-17)29-24(33)16-34-26-31-30-25(32(26)20-13-9-18(27)10-14-20)22-15-28-23-6-4-3-5-21(22)23/h3-15,28H,2,16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRBMZQYQQSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Indole Group: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole-indole intermediate with thiol-containing reagents under mild conditions.

    Final Coupling: The final step involves coupling the synthesized intermediate with 4-ethylphenyl acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from its distinct functional groups:

Structural Component Role in Reactivity
Triazole ring (4H-1,2,4-triazol)Participates in redox reactions, hydrogen bonding, and coordination chemistry.
Sulfanyl (-S-) linkerEnables nucleophilic substitution and oxidation to sulfoxide/sulfone derivatives.
Acetamide group (-NHC(O)CH2-)Undergoes hydrolysis to carboxylic acid or reacts with amines/aldehydes .
4-Fluorophenyl and indole moietiesElectron-withdrawing effects enhance electrophilic substitution stability .

Molecular Formula : C₂₆H₂₂FN₅OS
Molecular Weight : 471.55 g/mol.

2.1. Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxide and sulfone derivatives under controlled conditions:

Reaction Conditions/Reagents Outcome
Sulfanyl → SulfoxideH₂O₂ (30%), CH₃COOH, 0–5°C, 2 hrForms sulfoxide derivative with improved solubility.
Sulfanyl → Sulfonem-CPBA (2 eq.), DCM, RT, 12 hrYields sulfone analog, enhancing metabolic stability.

2.2. Nucleophilic Substitution

The triazole ring and acetamide group facilitate substitutions:

Reaction Site Reagents Product
Triazole N-1 positionAlkyl halides (e.g., CH₃I)N-alkylated triazole derivatives with modified bioactivity .
Acetamide hydrolysisNaOH (6M), H₂O, refluxGenerates carboxylic acid, enabling further conjugation .

2.3. Coupling Reactions

The indole moiety participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Application
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°CIntroduces aryl groups at the indole C-2 position for SAR studies .

Reaction Mechanisms and Kinetics

  • Sulfanyl Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate before stabilizing as sulfoxide.

  • Triazole Alkylation : Follows an SN2 pathway at the N-1 position, with reaction rates influenced by steric hindrance from the 4-ethylphenyl group.

  • Acetamide Hydrolysis : Base-catalyzed nucleophilic acyl substitution, yielding a carboxylate intermediate .

Biological Context of Reactivity

  • Anticancer Activity : Sulfone derivatives exhibit enhanced inhibition of topoisomerase II (IC₅₀ = 2.1 µM vs. 8.7 µM for parent compound).

  • Antimicrobial Effects : N-alkylated triazoles show broad-spectrum activity against S. aureus (MIC = 4 µg/mL) .

Experimental Insights

  • Solvent Effects : DMF enhances coupling reaction yields (>85%) compared to THF (<60%).

  • Temperature Sensitivity : Sulfoxide formation requires strict temperature control (0–5°C) to avoid over-oxidation.

Scientific Research Applications

Therapeutic Potential : The compound has been identified as having potential therapeutic applications due to its structural features that are often associated with biological activity. Compounds containing triazole rings are known for their antifungal and anticancer properties. In particular, the indole moiety is linked to various pharmacological effects, including anti-inflammatory and anticancer activities.

Screening Against Biological Targets : Comprehensive biological activity studies involve screening the compound against various biological targets such as enzymes and cell lines. This process helps identify specific therapeutic applications. For instance, preliminary studies could focus on its interaction with cancer cell lines to evaluate its efficacy as an anticancer agent.

Synthesis Protocols

Multi-step Synthesis : The synthesis of N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps that may include the use of reagents like iron(III) chloride or other catalysts to facilitate reactions. Optimizing conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Continuous Flow Reactors : For larger-scale production, continuous flow reactors may be employed. This method enhances efficiency in synthesizing complex organic compounds while maintaining high purity levels.

Structure-Activity Relationships

Exploration of Analogues : Investigating structure-activity relationships (SAR) is essential for understanding how modifications to the compound's structure affect its biological activity. By synthesizing analogues with slight variations in their chemical structure, researchers can identify key features that contribute to enhanced pharmacological profiles.

Physicochemical Properties

Solubility and Stability : Understanding the physicochemical properties of this compound is vital for its potential pharmaceutical development. The compound is expected to exhibit moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water due to its hydrophobic aromatic rings.

Pharmacokinetic Characteristics : Key properties such as stability under physiological conditions and metabolic pathways are critical for assessing its viability as a therapeutic agent. These characteristics can influence absorption, distribution, metabolism, and excretion (ADME) profiles necessary for drug development.

Material Science Applications

The unique electronic and optical properties arising from the conjugated systems within the compound suggest potential applications in material science. Investigations into its electronic properties could lead to advancements in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with indole and triazole moieties can interact with various proteins and enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of VUAA-1 share the triazole-thioacetamide scaffold but vary in substituents, leading to differences in potency, selectivity, and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Substituents (Triazole Positions 4/5) Acetamide Substituent Biological Activity Key Data (Melting Point, NMR) Reference
VUAA-1 (Target Compound) 4-(4-fluorophenyl), 5-(1H-indol-3-yl) 4-ethylphenyl Orco agonist N/A (widely used in functional assays)
OLC-12 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridin-3-yl 4-isopropylphenyl Orco agonist Not reported
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridin-2-yl 4-butylphenyl Orco antagonist Not reported
Compound 9c (N-(4-bromophenyl)-2-(4,5-bis(4-fluorophenyl)-4H-triazol-3-ylthio)acetamide) 4,5-bis(4-fluorophenyl) 4-bromophenyl Antifungal/antibacterial Mp: 219.3°C; ¹H NMR (7.58–7.47 ppm, aromatic)
Compound 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-triazol-3-ylthio)acetamide) 4-(4-fluorophenyl), 5-phenyl 4-fluorophenyl Antifungal/antibacterial Mp: 220.1°C; ¹³C NMR (165.8, 154.9, 152.1 ppm)
VUAA3 (N-(4-isopropylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridin-4-yl 4-isopropylphenyl Broad-spectrum Orco agonist Functional in hawkmoth and codling moth assays

Key Structural and Functional Insights

Substituent Effects on Activity :

  • The 4-ethylphenyl group in VUAA-1 is critical for Orco agonism. Replacing it with bulkier substituents (e.g., 4-butylphenyl in OLC-15) converts the compound into an antagonist .
  • Pyridinyl groups at position 5 (e.g., OLC-12, VUAA3) enhance agonist potency across insect species, while indol-3-yl (VUAA-1) provides specificity for mosquito Orco receptors .
  • Fluorophenyl substituents (e.g., Compound 9c, 9e) improve metabolic stability and binding affinity, as seen in their antifungal activity .

Thermal and Spectroscopic Properties: Fluorinated derivatives (e.g., Compound 9e) exhibit higher melting points (~220°C) compared to non-fluorinated analogs, suggesting stronger intermolecular interactions . ¹³C NMR signals for carbonyl groups (165–166 ppm) and triazole carbons (151–154 ppm) are consistent across the series, confirming structural integrity .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex structure characterized by an ethylphenyl group, a triazole moiety, and a sulfanyl acetamide group. This structural diversity suggests potential for varied biological activities.

Anticancer Properties

Several compounds with similar structural motifs have been investigated for their anticancer properties. For instance, triazole derivatives have shown promising activity against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

  • Case Study : A study on triazole-containing compounds revealed that they could effectively inhibit the growth of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Compounds with sulfanyl groups are often evaluated for antimicrobial properties. Research indicates that sulfanyl derivatives can exhibit significant antibacterial and antifungal activities.

  • Research Finding : A series of sulfanyl-containing compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives may also possess antimicrobial effects.

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The presence of an indole moiety in the compound may confer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

  • Case Study : Research has shown that indole-based compounds can protect neurons from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease.

Inhibition of Enzymatic Activity

Some studies have focused on the inhibition of specific enzymes by related compounds. For example, certain triazole derivatives have been found to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.

  • Research Finding : Triazoles have been documented to reduce inflammatory responses by inhibiting COX enzymes, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound TypeActivity TypeReference
Triazole DerivativesAnticancer
Sulfanyl CompoundsAntimicrobial
Indole DerivativesNeuroprotective
Triazole DerivativesEnzyme Inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing this compound to ensure high purity and yield?

The synthesis of this compound likely follows a multi-step approach similar to structurally related 1,2,4-triazole derivatives. Key steps include:

  • Cyclocondensation : Reacting a thiosemicarbazide intermediate with substituted acetamides under reflux in ethanol or acetic acid to form the triazole core .
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via HPLC or TLC .
  • Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
  • NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., fluorophenyl, indole, and ethylphenyl groups) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s anti-exudative activity in preliminary assays?

Use in vivo models such as formalin-induced rat paw edema to evaluate anti-exudative effects. Parameters include:

  • Measurement of edema volume reduction over 24–48 hours.
  • Dose-response analysis (e.g., 10–50 mg/kg, intraperitoneal administration) .
  • Histopathological assessment of inflammatory markers (e.g., leukocyte infiltration) .

Advanced Research Questions

Q. How should contradictory data on the anti-inflammatory efficacy of structurally similar triazole derivatives be addressed in SAR studies?

  • Systematic substituent variation : Compare analogs with halogen (e.g., fluorine), alkyl (ethyl), and heterocyclic (indole) groups to quantify their impact on activity .
  • In silico modeling : Use molecular docking to predict interactions with targets like COX-2 or NF-κB, correlating binding affinity with experimental IC₅₀ values .
  • Cross-study validation : Replicate assays under standardized conditions (e.g., cell lines, animal models) to minimize variability .

Q. What strategies can mitigate metabolic instability identified in preliminary pharmacokinetic studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Structural optimization : Replace metabolically labile moieties (e.g., sulfanyl groups) with bioisosteres (e.g., sulfonyl or methylene) .
  • Microsomal stability assays : Test liver microsome metabolism to identify degradation hotspots and guide redesign .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and pharmacodynamic properties?

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration) and tissue distribution profiling .
  • Disease models : Employ collagen-induced arthritis (CIA) in mice to assess efficacy in chronic inflammation .
  • Toxicology screening : Monitor hepatic/renal function and hematological parameters in repeated-dose studies .

Data Contradiction and Optimization

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages), passage numbers, and assay conditions (e.g., MTT vs. resazurin) .
  • Mechanistic studies : Perform flow cytometry to distinguish apoptosis from necrosis and rule out assay-specific artifacts .

Q. What computational tools are recommended for optimizing this compound’s selectivity toward specific inflammatory targets?

  • Molecular dynamics simulations : Model binding pocket flexibility to refine docking predictions .
  • QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data to prioritize analogs .

Safety and Handling

Q. What safety precautions are advised during laboratory handling of this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.